

# Spectroscopic Profile of 2,3-Difluoro-4-iodoaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Difluoro-4-iodoaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-difluoro-4-iodoaniline**. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents predicted data and data from closely related analogs to offer a robust analytical profile. The methodologies described herein are based on standard protocols for the analysis of halogenated anilines.

## Chemical Structure and Properties

- IUPAC Name: **2,3-Difluoro-4-iodoaniline**
- Molecular Formula:  $C_6H_4F_2IN$
- Molecular Weight: 255.00 g/mol
- Monoisotopic Mass: 254.93565 Da<sup>[1]</sup>

## Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques. This data is inferred from spectral databases and analysis of similar halogenated aniline compounds.

### Table 1: Predicted $^1H$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~ 7.1 - 7.3	m	-	Aromatic-H
~ 6.7 - 6.9	m	-	Aromatic-H
~ 4.0 (broad s)	s	-	-NH <sub>2</sub>

Note: The chemical shifts for the aromatic protons are complex due to fluorine-proton coupling.

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 150 - 155 (d)	C-F
~ 145 - 150 (d)	C-F
~ 135 - 140	C-NH <sub>2</sub>
~ 120 - 125	C-H
~ 115 - 120	C-H
~ 85 - 90	C-I

Note: Carbon signals are expected to show splitting due to carbon-fluorine coupling.

**Table 3: Key IR Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
3400 - 3300	N-H Stretching (asymmetric & symmetric)
1600 - 1620	N-H Bending
1500 - 1580	C=C Aromatic Ring Stretching
1200 - 1300	C-N Stretching
1000 - 1100	C-F Stretching
500 - 600	C-I Stretching

**Table 4: Mass Spectrometry Data**

m/z	Interpretation
255	[M] <sup>+</sup> (Molecular Ion)
128	[M-I] <sup>+</sup>
101	[M-I-HCN] <sup>+</sup>

## Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented. These are standard procedures for the analysis of halogenated anilines.[\[2\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,3-difluoro-4-iodoaniline** in 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Spectrometer: 400 MHz or higher field instrument.
  - Pulse Sequence: Standard single-pulse sequence.
  - Spectral Width: 0-12 ppm.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1-2 s.
- <sup>13</sup>C NMR Acquisition:
  - Spectrometer: 100 MHz or higher.
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Spectral Width: 0-200 ppm.

- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2-5 s.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
  - Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
  - Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
- Data Acquisition:
  - Spectrometer: A standard FTIR spectrometer.
  - Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
  - A background spectrum should be collected and subtracted from the sample spectrum.

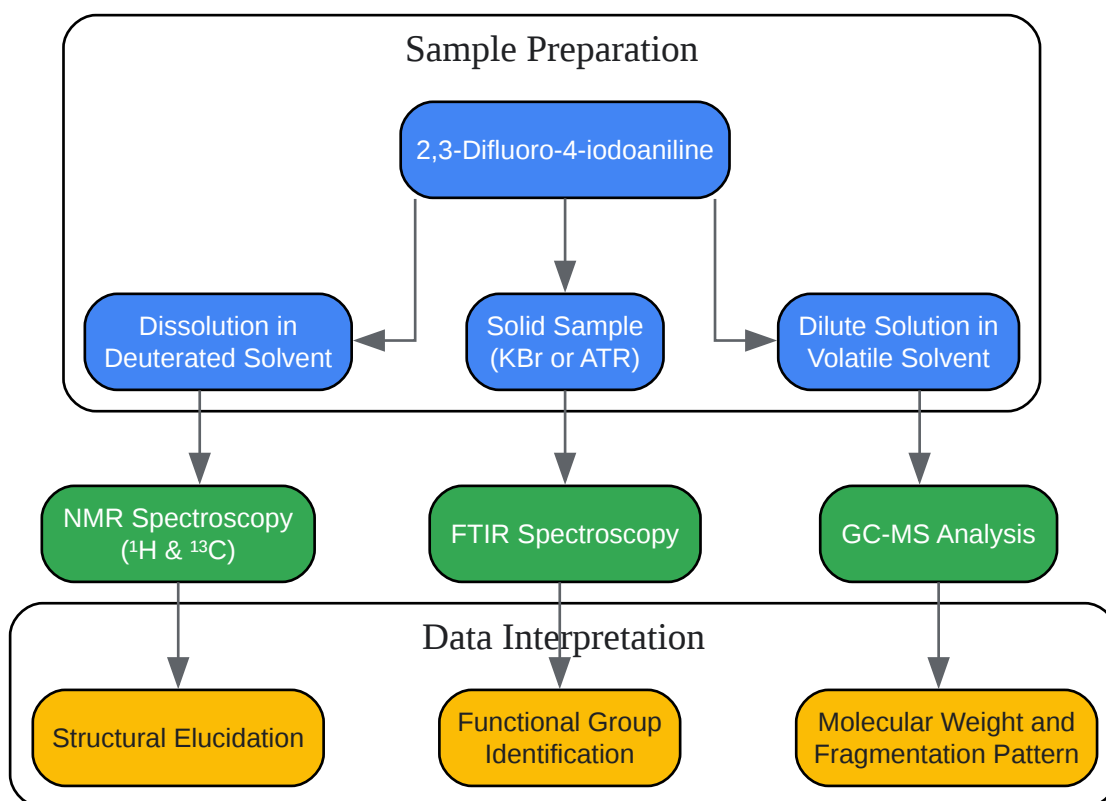
## Mass Spectrometry (MS)

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[\[3\]](#)
- GC Conditions:
  - Injector Temperature: 250°C.[\[2\]](#)
  - Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).[\[2\]](#)

- Oven Program: Start at a suitable temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-15°C/min.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: m/z 40-400.

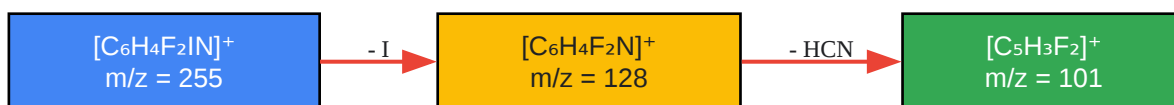
## Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2,3-difluoro-4-iodoaniline** and the general fragmentation pathway expected in mass spectrometry.



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*Logical workflow for spectroscopic analysis.*



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*Predicted fragmentation pathway in EI-MS.*

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## References

- 1. PubChemLite - 2,3-difluoro-4-iodoaniline (C<sub>6</sub>H<sub>4</sub>F<sub>2</sub>IN) [pubchemlite.lcsb.uni.lu]
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